Tetrakis([1,1'-biphenyl]-4-yl)methane
Description
Properties
Molecular Formula |
C49H36 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
1-phenyl-4-[tris(4-phenylphenyl)methyl]benzene |
InChI |
InChI=1S/C49H36/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40/h1-36H |
InChI Key |
ZDORIKKLYGLYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetra([1,1’-biphenyl]-4-yl)methane typically involves the reaction of [1,1’-biphenyl]-4-boronic acid with a suitable carbonyl compound under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or tetrahydrofuran, and requires a base such as potassium carbonate .
Industrial Production Methods: Industrial production of Tetra([1,1’-biphenyl]-4-yl)methane can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .
Types of Reactions:
Oxidation: Tetra([1,1’-biphenyl]-4-yl)methane can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various hydrogenated forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl compounds.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Tetra([1,1’-biphenyl]-4-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Tetra([1,1’-biphenyl]-4-yl)methane involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in different environments, including its solubility, reactivity, and binding affinity to other molecules .
Comparison with Similar Compounds
Tetrakis(4-bromophenyl)methane
- Synthesis : Prepared via bromination of tetraphenylmethane, yielding 83% efficiency .
- Properties : Bromine substituents increase molecular weight (C₂₅H₁₆Br₄; MW: 544.02 g/mol) and reactivity in cross-coupling reactions (e.g., Heck reaction for POPs) .
- Applications : Used in POPs with moderate porosity (surface area ~200 m²/g) and thermal stability (decomposition >300°C) .
Bis(4'-nitro-[1,1'-biphenyl]-4-yl)methane (s-19)
- Synthesis : Derived from bis(4-iodophenyl)methane via nitro-substitution .
- Properties : Nitro groups enhance electron-withdrawing capacity, altering UV absorption spectra compared to unsubstituted analogs .
- Applications: Potential in photoactive materials due to nitro-induced charge transfer transitions .
Tetrakis(4-ethynylphenyl)methane
- Structure : Ethynyl groups enable click chemistry and polymer network formation .
- Properties : Ethynyl conjugation extends π-systems, improving luminescence quantum yield (QY) in aggregation-induced emission (AIE) applications .
- Applications : Building block for 3D covalent organic frameworks (COFs) with tunable pore sizes .
Central Atom Variations
Tetrakis(4-bromophenyl)silane
- Structure : Silicon replaces the central carbon, altering bond angles and flexibility .
- Properties : Higher thermal stability (decomposition >400°C) but lower porosity (surface area ~150 m²/g) compared to carbon-centered analogs .
- Applications: Limited CO₂ adsorption capacity (0.5 mmol/g at 1 bar) due to reduced pore accessibility .
Optical and Electronic Properties
Key Findings :
Gas Adsorption
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
